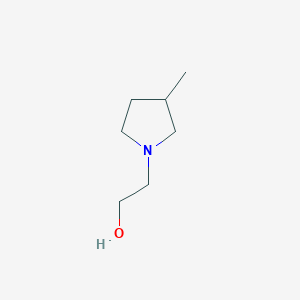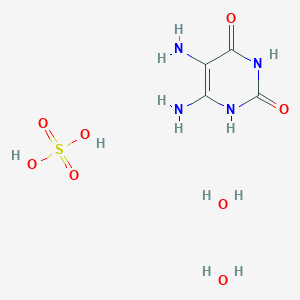
5-Isopropoxy-2-methylbenzoic acid
Overview
Description
5-Isopropoxy-2-methylbenzoic acid is a chemical compound with the CAS Number: 1266965-23-4 . It has a molecular weight of 194.23 and its IUPAC name is 5-isopropoxy-2-methylbenzoic acid . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Isopropoxy-2-methylbenzoic acid is 1S/C11H14O3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.It is stored at a temperature of 2-8°C . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., were not available in the sources I found.
Scientific Research Applications
Synthesis and Chemical Studies
Synthesis of Aromatic Constituents of Antibiotics
5-Isopropoxy-2-methylbenzoic acid derivatives have been synthesized as key constituents in calichemicin antibiotics. This synthesis involved a preparative scale process from readily available compounds, highlighting its potential in pharmaceutical applications (Laak & Scharf, 1989).
Preparation of Oxygen Heterocycles
The compound has been used in aluminum-catalyzed intramolecular hydroalkoxylation of nonactivated alkenes. This method is crucial for the preparation of oxygen heterocycles, which are important in biological and pharmaceutical active compounds (Schlüter, Blazejak, & Hintermann, 2013).
Large-Scale Synthesis for Medical Applications
There is an efficient large-scale synthesis method for derivatives of 5-Isopropoxy-2-methylbenzoic acid, designed for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Creation of Antifungal Agents
Derivatives of this compound have been isolated and identified as having significant antifungal activities against plant pathogens, suggesting their potential use in agriculture and pharmaceuticals (Yang et al., 2011).
Material Science and Analytical Chemistry
- Photocatalytic Degradation Studies: The compound has been studied in the context of photocatalytic degradation, exploring the effects of pH and anion additives on the reaction process. This research is pivotal for environmental applications and waste management (Wang, Hsieh, Wu, & Chang, 2000).
Safety and Hazards
The safety information for 5-Isopropoxy-2-methylbenzoic acid includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-methyl-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRNULHQEXPHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3095515.png)




![Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate](/img/structure/B3095540.png)

![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)



![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3095579.png)

